molecular formula C13H13N3O2 B15356227 N-(4-Ethylphenyl)-3-nitropyridin-2-amine CAS No. 61963-79-9

N-(4-Ethylphenyl)-3-nitropyridin-2-amine

Cat. No.: B15356227
CAS No.: 61963-79-9
M. Wt: 243.26 g/mol
InChI Key: XRIIUZNICFUVIN-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-3-nitropyridin-2-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It belongs to a class of diarylamine derivatives featuring a 3-nitropyridine ring linked to a substituted aniline group. While specific biological data for this compound is not available in the current literature, its structural similarity to well-characterized analogues provides strong insights into its potential research value. Compounds within this chemical family have been identified as promising scaffolds in the discovery of novel antitumor agents. Specifically, closely related tertiary diarylamine derivatives have been shown to function as potent inhibitors of tubulin polymerization, effectively disrupting microtubule formation by targeting the colchicine binding site . This mechanism is critical in cell division, making such compounds valuable tools for investigating cancer cell proliferation and for developing new chemotherapeutic strategies . The presence of the nitro group and the diarylamine structure in the molecule also makes it a versatile synthetic intermediate. It can serve as a key building block for the construction of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are privileged structures in pharmaceutical research . Researchers can leverage this compound for exploring structure-activity relationships (SAR) by modifying its core structure. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

61963-79-9

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O2/c1-2-10-5-7-11(8-6-10)15-13-12(16(17)18)4-3-9-14-13/h3-9H,2H2,1H3,(H,14,15)

InChI Key

XRIIUZNICFUVIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-3-nitropyridin-2-amine typically involves the nitration of pyridin-2-amine followed by the introduction of the ethylphenyl group. The nitration reaction is usually carried out using nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that include the nitration of pyridin-2-amine, followed by a coupling reaction with 4-ethylphenol. The process is optimized to achieve high yields and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethylphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions typically result in the formation of the corresponding amine derivatives.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

N-(4-Ethylphenyl)-3-nitropyridin-2-amine has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-Ethylphenyl)-3-nitropyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group on the pyridine ring plays a crucial role in its biological activity, often participating in redox reactions that can modulate cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It can interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Comparisons

The nitropyridin-2-amine scaffold is common among several derivatives, with differences primarily in the substituents on the phenyl ring. Key structural analogs include:

Compound Name Substituent on Phenyl Ring Key Features Reference
N-(4-Methylphenyl)-3-nitropyridin-2-amine 4-Methyl Monoclinic crystal system (P21/c), C–H···π and π–π interactions observed
N-(4-Chlorophenyl)-3-nitropyridin-2-amine 4-Chloro Enhanced electrophilicity due to electron-withdrawing Cl group
N-(4-Methoxyphenyl)-3-nitropyridin-2-amine 4-Methoxy Electron-donating OMe group may influence solubility and reactivity
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Benzylpiperidinyl Bulky substituent; associated with acute toxicity (H302, H315 hazards)

Key Observations :

  • The 4-ethyl group in N-(4-Ethylphenyl)-3-nitropyridin-2-amine is electron-donating, similar to methyl but with increased steric bulk. This may enhance lipophilicity compared to chloro or methoxy derivatives .

Characterization :

  • Melting points, NMR (¹H and ¹³C), and mass spectrometry are standard for confirming structures .
  • X-ray diffraction (e.g., P21/c space group for the methyl derivative) provides detailed crystallographic data .

Physicochemical Properties

Property This compound (Predicted) N-(4-Methylphenyl) Derivative N-(4-Chlorophenyl) Derivative
Molecular Weight ~243.26 g/mol 229.24 g/mol 249.66 g/mol
Crystal System Likely monoclinic (P21/c) Monoclinic (P21/c) Not reported
Solubility Moderate in organic solvents Low in water Low in water
Lipophilicity (LogP) Higher than methyl analog LogP ~2.1 LogP ~2.5

Notes:

  • The ethyl group may improve membrane permeability compared to smaller substituents, making it advantageous in drug design .

Q & A

Q. What advanced techniques validate purity in enantiomerically pure nitropyridin-amine derivatives?

  • Methodology :
  • Chiral HPLC : Use Chiralpak columns with hexane/IPA mobile phases.
  • VCD spectroscopy : Compare experimental and simulated spectra for absolute configuration .

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